Cas no 887035-85-0 (1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid)

1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound with significant applications in medicinal chemistry. It features a 1,2,3-triazole ring system, which enhances its bioactivity and drug-likeness. The compound's fluorinated phenyl group and methyl substituents contribute to its unique electronic properties, making it a valuable building block for the development of novel therapeutic agents. This compound is particularly advantageous for its potential in designing compounds with improved pharmacokinetic profiles and reduced side effects.
1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid structure
887035-85-0 structure
Product Name:1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
CAS No:887035-85-0
MF:C10H8FN3O2
MW:221.187825202942
MDL:MFCD07397775
CID:1077944
PubChem ID:6494333
Update Time:2025-06-18

1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-(2-Fluoro-phenyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid
    • BS-11857
    • BB 0255072
    • AKOS000301692
    • EN300-238082
    • MFCD07397775
    • HOCYRMQMIPAWLX-UHFFFAOYSA-N
    • 887035-85-0
    • 1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
    • BRD-K46248081-001-02-4
    • F3244-0189
    • 1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylicacid
    • 1-(2-fluorophenyl)-5-methyltriazole-4-carboxylic acid
    • SCHEMBL2219241
    • STL023302
    • G74526
    • 1-(2-fluorophenyl)-5-methyl-1,2,3-triazole-4-carboxylic acid
    • TIMTEC-BB SBB011457
    • MDL: MFCD07397775
    • Inchi: 1S/C10H8FN3O2/c1-6-9(10(15)16)12-13-14(6)8-5-3-2-4-7(8)11/h2-5H,1H3,(H,15,16)
    • InChI Key: HOCYRMQMIPAWLX-UHFFFAOYSA-N
    • SMILES: FC1C=CC=CC=1N1C(C)=C(C(=O)O)N=N1

Computed Properties

  • Exact Mass: 221.06005467g/mol
  • Monoisotopic Mass: 221.06005467g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 277
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 68Ų

1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid Security Information

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Additional information on 1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Introduction to 1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 887035-85-0) and Its Emerging Applications in Chemical Biology

1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid, identified by the CAS number 887035-85-0, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. This compound belongs to the triazole class, a scaffold that has been widely explored for its pharmacological relevance. The presence of a fluorophenyl group and a methyl substituent in the triazole ring introduces specific electronic and steric characteristics, making it a versatile candidate for drug discovery and molecular probes.

The fluorine atom in the 2-position of the phenyl ring is particularly noteworthy, as fluorine substitution can modulate the metabolic stability, binding affinity, and pharmacokinetic properties of molecules. In recent years, fluorinated aromatic compounds have been extensively studied for their role in enhancing drug efficacy and reducing off-target effects. The methyl group at the 5-position of the triazole ring further influences the compound's reactivity and interaction with biological targets. This combination of structural features positions 1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid as a promising candidate for further exploration in medicinal chemistry.

Recent advancements in computational chemistry and high-throughput screening have enabled researchers to more efficiently identify and optimize compounds with desirable biological properties. The triazole core is known for its stability and ability to form hydrogen bonds, making it an attractive moiety in drug design. Studies have demonstrated that triazole derivatives can exhibit inhibitory activity against various enzymes and receptors involved in critical biological pathways. For instance, modifications of the triazole scaffold have been shown to interfere with kinases, proteases, and other therapeutic targets relevant to cancer and inflammatory diseases.

One of the most compelling aspects of 1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is its potential as a building block for more complex molecules. The carboxylic acid functionality at the 4-position allows for further derivatization via esterification or amidation, enabling the creation of libraries of analogs with tailored properties. Such strategies are increasingly employed in fragment-based drug design, where small molecules are incrementally modified to improve binding affinity and selectivity. The fluorophenyl moiety also facilitates conjugation with other bioactive units through cross-coupling reactions like Suzuki or Buchwald-Hartwig couplings, expanding its utility in synthetic chemistry.

In the context of current research trends, there is growing interest in developing small molecules that can modulate protein-protein interactions (PPIs). Triazole derivatives have been identified as effective PPI inhibitors due to their ability to disrupt hydrophobic pockets or bind into deep binding grooves within protein structures. The structural rigidity provided by the triazole ring enhances binding specificity, while fluorine substitution can fine-tune interactions through halogen bonding or π-stacking effects. This makes 1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid a valuable asset in efforts to develop novel PPI modulators.

Another area where this compound shows promise is in the development of probes for biochemical assays. The carboxylic acid group can be used to link the triazole derivative to fluorescent dyes or luminescent tags, allowing researchers to monitor enzyme activity or protein localization in cellular systems. Fluorinated aromatic compounds are particularly useful in such applications due to their high quantum yields and resistance to photobleaching. Furthermore, the fluorine atom can serve as a handle for positron emission tomography (PET) imaging studies, providing insights into molecular interactions in vivo.

The synthesis of 1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid involves multi-step organic transformations that highlight its synthetic accessibility despite its complex structure. Common synthetic routes include cyclocondensation reactions between fluorobenzaldehyde derivatives and hydrazine hydrate under acidic conditions, followed by functionalization at the 5-position with methyl groups via alkylation or metal-catalyzed coupling reactions. Advances in catalytic methods have enabled more efficient and scalable syntheses of such heterocycles.

Evaluation of biological activity has revealed that derivatives of this compound exhibit inhibitory effects on certain enzymes associated with metabolic pathways relevant to neurological disorders. For example, preliminary studies suggest that modifications at the 4-position may lead to compounds with potential neuroprotective properties by modulating enzymes involved in oxidative stress responses. Additionally, the fluorophenyl group has been shown to enhance blood-brain barrier penetration when incorporated into drug candidates targeting central nervous system (CNS) diseases.

The role of computational modeling in optimizing derivatives of 1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid cannot be overstated. Molecular docking simulations have been employed to predict binding modes and affinities for various targets such as kinases or G-protein coupled receptors (GPCRs). These predictions guide experimental efforts by identifying regions on the molecule that can be modified to improve potency or selectivity. Furthermore, quantum mechanical calculations provide insights into electronic distributions within the molecule that influence reactivity and interaction with biological partners.

Future directions for research on this compound include exploring its potential as an intermediate for larger peptidomimetics designed to mimic natural bioactive peptides while avoiding their limitations such as poor solubility or rapid degradation. The carboxylic acid functionality also opens avenues for covalent drug design strategies aimed at increasing target engagement duration through irreversible binding mechanisms.

In conclusion,1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 887035-85-0) represents an exciting opportunity for innovation in chemical biology due to its unique structural features combined with demonstrated biological relevance across multiple therapeutic areas including oncology,neurodegenerative diseases,and inflammation-related disorders.The ongoing developmentof novel synthetic methodologiesand computational toolswill undoubtedlyenhanceitsutilityasablockbusterforfuturedrugdiscoveryandbiomedicalresearch.

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